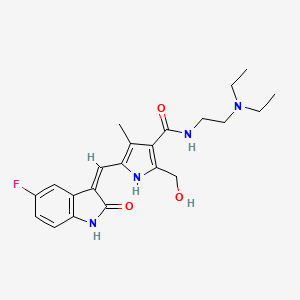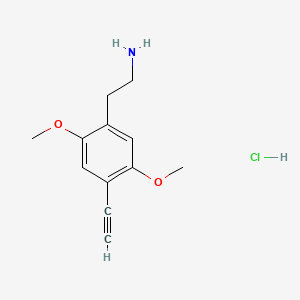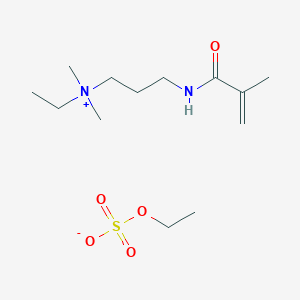
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications.
Méthodes De Préparation
The synthesis of 1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate typically involves the quaternization of tertiary amines with alkyl halides or sulfates. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete quaternization. Industrial production methods may involve continuous flow reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of different quaternary ammonium compounds.
Common reagents and conditions used in these reactions include solvents like ethanol, water, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Its antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on microbial growth and biofilm formation.
Medicine: It is used in the formulation of disinfectants and antiseptics, contributing to infection control in healthcare settings.
Industry: It is employed in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane integrity and ultimately causing cell lysis. This compound targets various molecular pathways involved in maintaining cell membrane structure and function.
Comparaison Avec Des Composés Similaires
1-Propanaminium, N-ethyl-N,N-dimethyl-3-((2-methyl-1-oxo-2-propenyl)amino)-, ethyl sulfate can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in molecular biology for DNA extraction.
Dodecyltrimethylammonium chloride: Used in the formulation of personal care products.
The uniqueness of this compound lies in its specific structure, which imparts distinct antimicrobial properties and makes it suitable for various applications in different fields.
Propriétés
Numéro CAS |
70942-19-7 |
|---|---|
Formule moléculaire |
C13H28N2O5S |
Poids moléculaire |
324.44 g/mol |
Nom IUPAC |
ethyl-dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C11H22N2O.C2H6O4S/c1-6-13(4,5)9-7-8-12-11(14)10(2)3;1-2-6-7(3,4)5/h2,6-9H2,1,3-5H3;2H2,1H3,(H,3,4,5) |
Clé InChI |
XPBSEOOJTGAFHS-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](C)(C)CCCNC(=O)C(=C)C.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


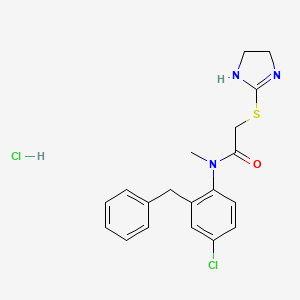
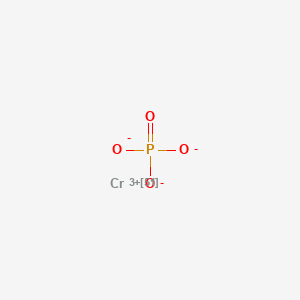
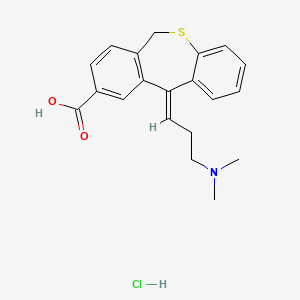



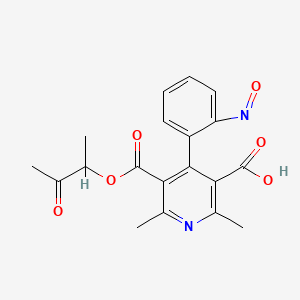

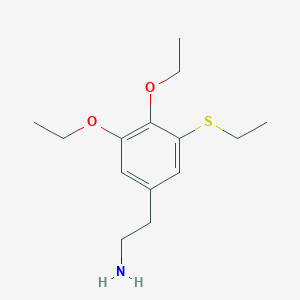
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)


